![molecular formula C24H27OPS3 B14673494 Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane CAS No. 37753-39-2](/img/structure/B14673494.png)
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of phenylsulfanyl groups attached to an ethyl chain, which in turn is bonded to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane typically involves the reaction of tris(2-chloroethyl)phosphine with thiophenol in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by phenylsulfanyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphine derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule due to the presence of sulfur and phosphorus, which are essential elements in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can interact with thiol groups in proteins, potentially modulating their activity. The phosphorus atom can also participate in coordination with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-chloroethyl)phosphine: A precursor in the synthesis of Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane.
Triphenylphosphine: A widely used ligand in coordination chemistry.
Phosphine oxides: Compounds with similar phosphorus-oxygen bonds but different substituents.
Uniqueness
This compound is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. Its ability to form stable complexes with metals and interact with biological molecules makes it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
37753-39-2 |
|---|---|
Molekularformel |
C24H27OPS3 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
2-[bis(2-phenylsulfanylethyl)phosphoryl]ethylsulfanylbenzene |
InChI |
InChI=1S/C24H27OPS3/c25-26(16-19-27-22-10-4-1-5-11-22,17-20-28-23-12-6-2-7-13-23)18-21-29-24-14-8-3-9-15-24/h1-15H,16-21H2 |
InChI-Schlüssel |
NBHOTTKJUPVVQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCP(=O)(CCSC2=CC=CC=C2)CCSC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
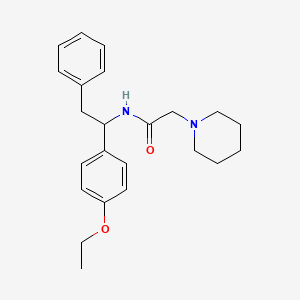
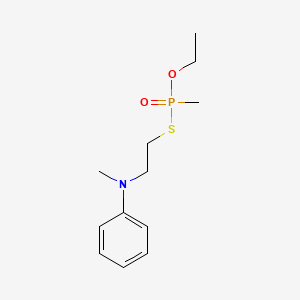
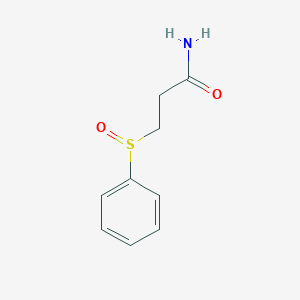
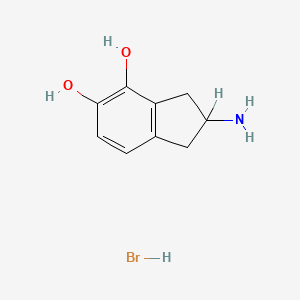
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)


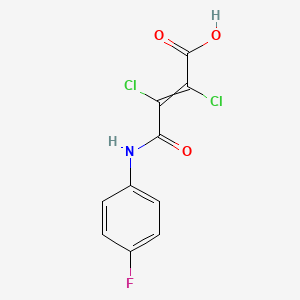
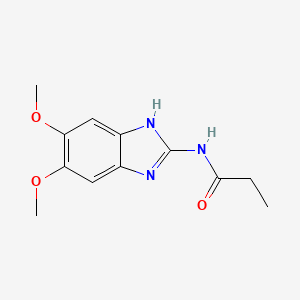
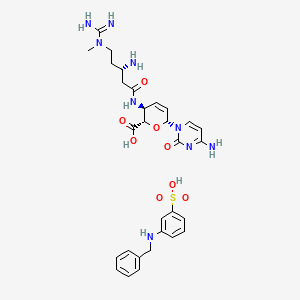
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)
